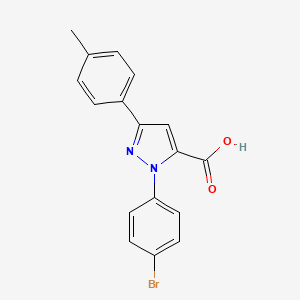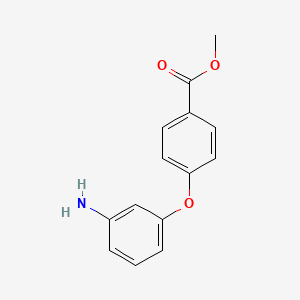
Praseodymium tris(hexamethyldisilazide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Praseodymium tris(hexamethyldisilazide) is an organometallic compound with the chemical formula C18H54N3PrSi6 . It is a rare earth metal complex where praseodymium is coordinated with three hexamethyldisilazide ligands. This compound is known for its unique properties and is primarily used as a chemical intermediate in various research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Praseodymium tris(hexamethyldisilazide) can be synthesized through the reaction of praseodymium chloride with lithium hexamethyldisilazide in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent moisture and oxygen from interfering with the process. The general reaction is as follows:
PrCl3+3LiN(SiMe3)2→Pr[N(SiMe3)2]3+3LiCl
Industrial Production Methods: While the compound is mainly produced for research purposes, industrial-scale production would involve similar synthetic routes with careful control of reaction conditions to ensure high purity and yield .
Types of Reactions:
Oxidation: Praseodymium tris(hexamethyldisilazide) can undergo oxidation reactions, particularly when exposed to air or moisture, leading to the formation of praseodymium oxides.
Substitution: The hexamethyldisilazide ligands can be substituted with other ligands in the presence of suitable reagents, allowing for the synthesis of various praseodymium complexes.
Common Reagents and Conditions:
Oxidation: Exposure to air or moisture.
Substitution: Reagents such as halides or other nucleophiles in an inert atmosphere.
Major Products:
Oxidation: Praseodymium oxides.
Substitution: Various praseodymium complexes depending on the substituting ligand
Applications De Recherche Scientifique
Praseodymium tris(hexamethyldisilazide) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor for the synthesis of other praseodymium complexes and as a catalyst in various organic reactions.
Materials Science: Employed in the preparation of advanced materials, including thin films and coatings.
Industry: Utilized in the development of specialized ceramics and glass.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of praseodymium tris(hexamethyldisilazide) involves its ability to act as a Lewis acid, facilitating various chemical transformations. The hexamethyldisilazide ligands stabilize the praseodymium center, allowing it to participate in reactions without undergoing significant decomposition. This stability is crucial for its effectiveness as a catalyst and in other applications .
Comparaison Avec Des Composés Similaires
Praseodymium tris(trimethylsilylamide): Similar in structure but with different ligand properties.
Praseodymium tris(dimethylsilylamide): Another related compound with variations in ligand structure.
Uniqueness: Praseodymium tris(hexamethyldisilazide) is unique due to its specific ligand environment, which provides enhanced stability and reactivity compared to other praseodymium complexes. This makes it particularly valuable in research and industrial applications where stability and reactivity are crucial .
Propriétés
IUPAC Name |
tris[bis(trimethylsilyl)amino]praseodymium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Pr/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXZLAYEUQFWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Pr](N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54N3PrSi6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Biphenyl]-4-carbonyl fluoride](/img/structure/B6360228.png)







![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)


